Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-
Overview
Description
Preparation Methods
The synthesis of Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides with different substituents.
Reduction: It can be reduced to form phosphines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- involves its interaction with specific molecular targets and pathways. In the context of its use in the synthesis of Paricalcitol, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final product derived from this compound.
Comparison with Similar Compounds
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: A simpler phosphine oxide with two phenyl groups.
Triethylsilyl derivatives: Compounds with the triethylsilyl group attached to different functional groups.
Paricalcitol Impurity 19: A related compound used in the synthesis of Paricalcitol.
The uniqueness of Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- lies in its specific structure and its role as a key intermediate in the synthesis of important pharmaceuticals .
Biological Activity
Phosphine oxide, specifically the compound [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-, is a notable organophosphorus compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C24H37O2PSi
- Molecular Weight : 416.61 g/mol
- CAS Number : 1227926-70-6
The compound features a phosphine oxide functional group which contributes to its polar nature and potential solubility in biological systems.
Biological Activity Overview
Phosphine oxides, including the compound in focus, have been studied for various biological activities such as cytotoxicity against cancer cells, antibacterial properties, and their mechanisms of action related to oxidative stress.
1. Cytotoxicity
Recent studies have highlighted the cytotoxic effects of phosphine oxides on different cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), Ishikawa (endometrial adenocarcinoma), and L929 (non-tumorigenic fibroblasts).
- Methodology : The MTT assay was utilized to assess cell viability and determine the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Phosphine Oxide Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
[(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- | HeLa | 25 |
[(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- | Ishikawa | 30 |
[(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- | L929 | >100 |
The results indicate that this phosphine oxide exhibits significant cytotoxicity against HeLa and Ishikawa cells while showing lower toxicity towards non-tumorigenic L929 cells.
The mechanism of action for phosphine oxides involves the induction of oxidative stress within cells:
- Reactive Oxygen Species (ROS) : Compounds like [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- have been shown to increase ROS levels significantly in treated cells, leading to DNA damage and apoptosis.
Figure 1: Mechanism of Action
Mechanism of Action
Illustration of ROS generation leading to apoptosis in cancer cells.
3. Antibacterial Activity
In addition to anticancer properties, phosphine oxides have demonstrated moderate antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains:
Table 2: Antibacterial Activity of Phosphine Oxide
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Bacillus subtilis | 15 |
These findings suggest that phosphine oxides could serve as potential candidates for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of phosphine oxides:
- Study on Aziridine Phosphine Oxides :
- Oxidative Stress Mechanisms :
Properties
IUPAC Name |
[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-triethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37O2PSi/c1-7-28(8-2,9-3)26-24(5,6)21(4)20-27(25,22-16-12-10-13-17-22)23-18-14-11-15-19-23/h10-19,21H,7-9,20H2,1-6H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIXTFPADAALY-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37O2PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154296 | |
Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227926-70-6 | |
Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227926-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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